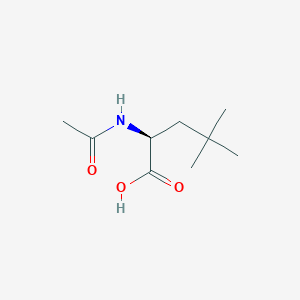

(S)-2-Acetamido-4,4-dimethylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Acetamido-4,4-dimethylpentanoic acid , also known as mefenamic acid , is a nonsteroidal anti-inflammatory drug (NSAID). It exhibits analgesic, antipyretic, and anti-inflammatory properties. Mefenamic acid is commonly used to relieve pain, reduce fever, and manage inflammation .

Synthesis Analysis

Mefenamic acid is synthesized by reacting salicylic acid with an excess of acetic anhydride in the presence of sulfuric acid as a catalyst. The reaction forms an ester, resulting in mefenamic acid .

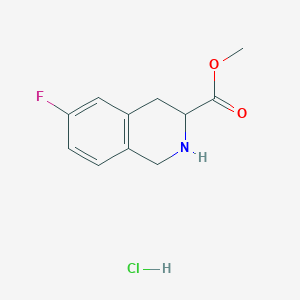

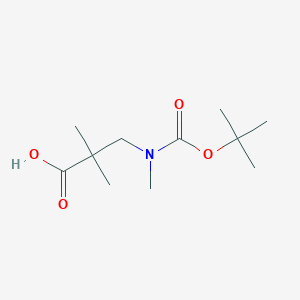

Molecular Structure Analysis

The molecular structure of mefenamic acid consists of a carboxylic acid group, an aromatic ring, and an acetamido group. The specific arrangement of atoms contributes to its pharmacological properties .

Chemical Reactions Analysis

Mefenamic acid inhibits prostaglandin synthetase , which plays a crucial role in inflammation. It binds to COX-1 and COX-2 receptors, affecting prostaglandin synthesis .

Physical And Chemical Properties Analysis

Mefenamic acid is poorly soluble in water. It can form explosive mixtures with air as fine dust. Thermal decomposition may release irritating gases and vapors .

Applications De Recherche Scientifique

Biological Effects and Toxicology

A comprehensive review by Kennedy (2001) discusses the toxicology of acetamide and its derivatives, providing insights into the biological effects and environmental toxicology of these compounds. The study highlights the commercial importance of such chemicals and the significant increase in information regarding their biological consequences on human exposure over the years. This review could serve as a foundation for understanding the broader implications and applications of related compounds, including (S)-2-Acetamido-4,4-dimethylpentanoic acid, in various scientific fields (Kennedy, 2001).

Pharmacodynamics and Pharmacokinetics

The study of inosine pranobex, a synthetic compound related to acetamide derivatives, provides insights into its antiviral and antitumor activities, which are secondary to an immunomodulating effect. This research highlights the potential of acetamide derivatives in the development of innovative therapies for various diseases and infections. The need for further long-term, well-controlled studies is emphasized to confirm the efficacy of such compounds (Campoli-Richards, Sorkin, & Heel, 1986).

Environmental and Analytical Chemistry

Qutob et al. (2022) review the degradation of acetaminophen, a compound structurally related to acetamide derivatives, using advanced oxidation processes (AOPs). This study discusses the generation of various by-products, their biotoxicity, and proposed degradation pathways, contributing to the environmental chemistry knowledge base and highlighting the importance of safe degradation pathways for pharmaceutical compounds in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Corrosion Inhibition

Research into the use of amino acids as corrosion inhibitors for metals, including a review by Hamadi et al. (2018), suggests the potential for (S)-2-Acetamido-4,4-dimethylpentanoic acid and its derivatives in this area. The study indicates that glutamic acid and its derivatives, similar in function to acetamide derivatives, can act as efficient corrosion inhibitors under certain conditions, providing valuable insights into the development of new materials and coatings for corrosion protection (Hamadi, Mansouri, Oulmi, & Kareche, 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-acetamido-4,4-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(11)10-7(8(12)13)5-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGQDBMYIWFFHL-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Acetamido-4,4-dimethylpentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2524087.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B2524088.png)

![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2524091.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2524092.png)